
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its intricate chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the core fragments.
The 1-methyl-1H-pyrrole fragment is prepared through the methylation of pyrrole.
The oxadiazole ring is formed via a cyclization reaction involving hydrazides and nitriles, under specific conditions like acidic or basic catalysts.
Finally, these fragments are combined using a condensation reaction to form the desired acetamide.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for yield and cost-effectiveness. This may involve:
Bulk preparation of intermediates.
Use of continuous flow reactors for the cyclization and condensation steps.
Rigorous control of reaction parameters to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized under specific conditions, affecting the pyrrole and oxadiazole rings.
Reduction: Reduction reactions can modify functional groups within the compound, potentially altering its bioactivity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions, or strong bases/acids for specific substitutions.
Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used. Generally, these reactions lead to derivatives with modified pharmacological or chemical properties.
Aplicaciones Científicas De Investigación
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for material science and chemical research.
Biology: The compound is investigated for its potential bioactivity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Researchers explore its potential as a therapeutic agent in drug development, particularly for diseases where its unique structure could interfere with disease pathways.
Industry: It is used in the synthesis of specialized polymers and advanced materials due to its reactive sites.
Mecanismo De Acción
The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide involves:
Interaction with molecular targets such as enzymes and receptors.
Modulation of specific pathways related to its therapeutic potential.
Binding to active sites, inhibiting or activating biochemical reactions, which is critical in its role as a drug candidate.
Comparación Con Compuestos Similares
Comparison with other similar compounds highlights its uniqueness:
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: This compound lacks the methyl group on the pyrrole ring, altering its bioactivity and chemical properties.
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetohydrazide:
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxopyrazin-1(5H)-yl)acetamide: The substitution of the pyridazinone ring with a pyrazinone ring introduces different pharmacological properties.
These comparisons highlight the nuanced differences in structure and function, showcasing the specificity and potential of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide.
Actividad Biológica
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrrole ring, an oxadiazole moiety, and a pyridazinone derivative. These structural components are known to influence the biological activity and interaction with various molecular targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. For instance, research on related oxadiazole derivatives has shown significant efficacy in reducing inflammation in experimental models. In one study, compounds demonstrated a marked reduction in paw edema in rats subjected to carrageenan-induced inflammation. The compounds were effective at doses of 10 mg/kg and 20 mg/kg, significantly lowering levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
The mechanism by which these compounds exert their anti-inflammatory effects appears to involve the inhibition of key inflammatory pathways. They likely modulate the activity of enzymes involved in the inflammatory response and inhibit the release of pro-inflammatory cytokines.
Study 1: Carrageenan-induced Inflammation Model
In a controlled study using a carrageenan-induced paw edema model in rats:
- Objective : To evaluate the anti-inflammatory effects of novel 1,3,4-oxadiazole derivatives.
- Methods : Measurement of paw volume increase, inflammatory mediator levels (PGE2, TNF-α), and histological analysis of paw tissue.
- Results : Both compounds tested significantly reduced paw edema compared to controls. Notably, one compound outperformed indomethacin (a standard anti-inflammatory drug) in reducing TNF-α levels and inflammatory cell infiltration .
Compound | Dose (mg/kg) | Reduction in Paw Edema (%) | PGE2 Levels | TNF-α Levels |
---|---|---|---|---|
Compound 10b | 10 | 45% | Decreased | Decreased |
Compound 13b | 20 | 60% | Decreased | Significantly decreased |
Study 2: Toxicity Assessment
An important aspect of evaluating new therapeutic agents is assessing their safety profile. In the aforementioned study:
- Findings : Both compounds did not cause significant alterations in liver (ALT, AST), kidney (urea, creatinine), or gastric mucosal integrity . This suggests a favorable safety profile compared to traditional NSAIDs.
Future Directions in Research
The promising biological activity of this compound warrants further investigation into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
- In Vivo Studies : Expanding research to chronic inflammation models and other disease states.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-19-7-3-4-10(19)14-17-12(23-18-14)8-15-11(21)9-20-13(22)5-2-6-16-20/h2-7H,8-9H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYLAOWDZHYPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.